molecular formula C9H2F4O2 B11548726 5,6,7,8-tetrafluoro-4H-chromen-4-one

5,6,7,8-tetrafluoro-4H-chromen-4-one

Cat. No.: B11548726
M. Wt: 218.10 g/mol
InChI Key: BRCKGLHRFBZZRX-UHFFFAOYSA-N
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Description

5,6,7,8-tetrafluoro-4H-chromen-4-one is a fluorinated derivative of chromen-4-one, a compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, as well as in the synthesis of various organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrafluoro-4H-chromen-4-one typically involves the fluorination of chromen-4-one derivatives. One common method is the reaction of 4-hydroxycoumarin with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrafluoro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromen-4-one structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include fluorinated quinones, dihydro derivatives, and various substituted chromen-4-one derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5,6,7,8-tetrafluoro-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s fluorinated structure makes it a useful probe in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated coumarins, including this compound, are investigated for their potential as anticoagulants, anti-inflammatory agents, and anticancer drugs.

    Industry: The compound is used in the development of fluorescent dyes and markers for various industrial applications.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrafluoro-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, fluorinated coumarins can inhibit vitamin K epoxide reductase, leading to anticoagulant effects by preventing the synthesis of clotting factors.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycoumarin: A non-fluorinated coumarin derivative with anticoagulant properties.

    5,6,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one: A hydroxylated derivative with different biological activities.

    3-acetyl-5,6,7,8-tetrafluoro-4-hydroxycoumarin: A fluorinated coumarin with additional acetyl group.

Uniqueness

5,6,7,8-tetrafluoro-4H-chromen-4-one is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability and biological activity compared to non-fluorinated or less fluorinated analogs. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H2F4O2

Molecular Weight

218.10 g/mol

IUPAC Name

5,6,7,8-tetrafluorochromen-4-one

InChI

InChI=1S/C9H2F4O2/c10-5-4-3(14)1-2-15-9(4)8(13)7(12)6(5)11/h1-2H

InChI Key

BRCKGLHRFBZZRX-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C1=O)C(=C(C(=C2F)F)F)F

Origin of Product

United States

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